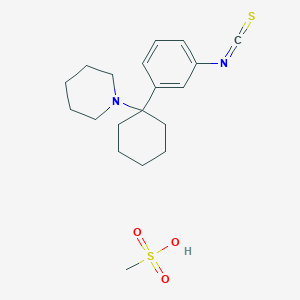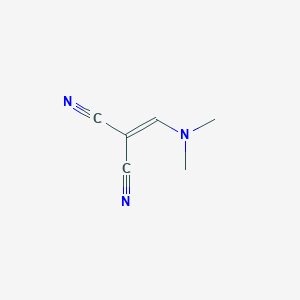
Methyl-L-rhamnopyranoside
Übersicht
Beschreibung
Methyl-L-rhamnopyranoside is a highly esteemed compound within the biomedical field, exhibiting remarkable versatility . It is primarily employed as a surrogate sweetener and contributes substantially to drug synthesis, particularly the development of antiviral and antitumor therapeutic agents .
Synthesis Analysis
The synthesis of Methyl-L-rhamnopyranoside involves several steps. For instance, DMAP-catalyzed di-O-stearoylation of methyl α-L-rhamnopyranoside produced a mixture of 2,3-di-O- and 3,4-di-O-stearates, indicating the reactivity of the hydroxylated stereogenic centers of rhamnopyranoside .Molecular Structure Analysis
The molecular formula of Methyl-L-rhamnopyranoside is C7H14O5 . The reactivities of OH groups in methyl α-L-rhamnopyranoside are 3-OH > 4-OH > 2-OH .Chemical Reactions Analysis
Methyl-L-rhamnopyranoside undergoes various chemical reactions. For instance, di-O-stearates were converted into six 4-O- and 2-O-esters, which were fully characterized by FT-IR, 1H, and 13C NMR spectral techniques .Physical And Chemical Properties Analysis
Methyl-L-rhamnopyranoside has a molecular weight of 178.18 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . Its exact mass and monoisotopic mass are 178.08412354 g/mol .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Methyl-L-rhamnopyranoside derivatives have shown promise as antimicrobials. For instance, researchers synthesized rhamnopyranoside-based fatty acid esters through DMAP-catalyzed di-O-stearoylation of methyl α-L-rhamnopyranoside. These esters exhibited better antifungal susceptibility than antibacterial activity . The pentanoyl derivative of 2,3-di-O-stearate demonstrated excellent antifungal functionality against F. equiseti and A. flavus.
Biodegradable Emulsifiers
Rhamnopyranoside-based esters can serve as emulsifiers due to their amphiphilic nature. Their carbohydrate moiety (hydrophilic) and fatty acid portions (lipophilic moieties) contribute to non-toxic, biodegradable, and emulsifying properties . These properties make them suitable for various applications in food, cosmetics, and pharmaceutical formulations.
Safety and Hazards
Safety measures for handling Methyl-L-rhamnopyranoside include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
Methyl-L-rhamnopyranoside is a conjugate molecule made via a Fisher glycosylation It has been shown to have pesticidal activities and can be used in the production of pesticides or glycoconjugates . It is also of interest as a vaccine adjuvant, due to its ability to activate the immune system .
Mode of Action
It’s known that the compound’s interaction with its targets leads to the activation of the immune system
Biochemical Pathways
Given its role in activating the immune system , it can be inferred that it may influence pathways related to immune response
Result of Action
Methyl-L-rhamnopyranoside has been shown to have pesticidal activities . It is also known to activate the immune system , suggesting that it may have immunostimulatory effects.
Action Environment
The action of Methyl-L-rhamnopyranoside may be influenced by various environmental factors. For instance, its physical state (crystalline or glassy) can affect its molecular motions . In all cases, threefold rotational motion of the methoxyl and methyl groups dominate their proton spin–lattice relaxation processes at low temperatures
Eigenschaften
IUPAC Name |
(3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-UISSTJQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628661 | |
| Record name | Methyl 6-deoxy-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-L-rhamnopyranoside | |
CAS RN |
63864-94-8 | |
| Record name | Methyl 6-deoxy-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl-L-rhamnopyranoside in organic synthesis?
A1: Methyl-L-rhamnopyranoside serves as a valuable building block in synthesizing complex carbohydrates and glycosides. Its defined stereochemistry and the availability of the C-2 hydroxy group for further modifications make it a suitable glycosyl acceptor. [] For instance, in a study, Methyl-L-rhamnopyranoside was derivatized to create a specific glycosyl acceptor, Methyl (2′S,3′S)-3,4-O-(2′,3′-dimethoxybutane-2′,3′-diyl)-α-l-rhamnopyranoside, for use in carbohydrate synthesis. []
Q2: How does NMR spectroscopy contribute to understanding Methyl-L-rhamnopyranoside derivatives?
A2: NMR spectroscopy, particularly 2D NMR techniques like NOESY, plays a crucial role in elucidating the structure of Methyl-L-rhamnopyranoside derivatives. These techniques provide valuable information about the connectivity, stereochemistry, and conformation of the molecule. [, ] For example, researchers employed NMR spectroscopy to determine the absolute stereostructures of Aurisides A and B, two novel cytotoxic macrolide glycosides isolated from the sea hare Dolabella auricularia. These compounds contain a 2,4-di-O-methyl-L-rhamnopyranoside moiety, and their structural characterization was significantly aided by NMR analysis. [] Similarly, NMR spectroscopy was instrumental in determining the conformation and configuration of various acyl-glycosides, including p-cumaroyl-L-rhamnoses. []
Q3: What makes Methyl-L-rhamnopyranoside a relevant molecule in natural product chemistry?
A3: Methyl-L-rhamnopyranoside is a significant component of various naturally occurring glycosides. Aurisides A and B, isolated from the sea hare Dolabella auricularia, exemplify this. These compounds exhibited cytotoxic activity against HeLa S(3) cells, highlighting the potential pharmacological relevance of L-rhamnose-containing natural products. [] Understanding the structure and function of such compounds can pave the way for developing novel therapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















